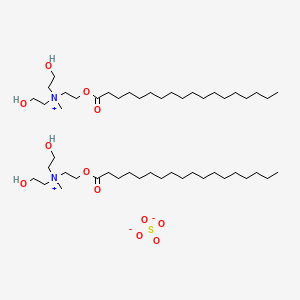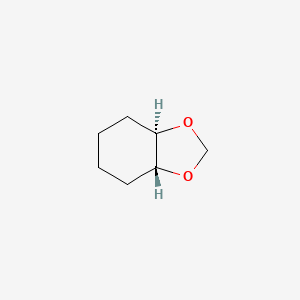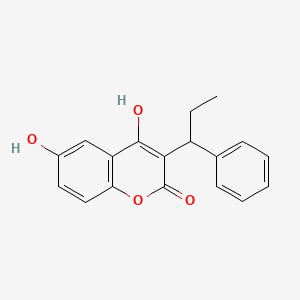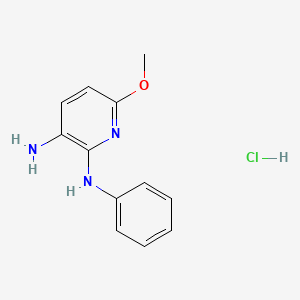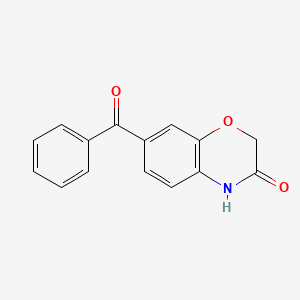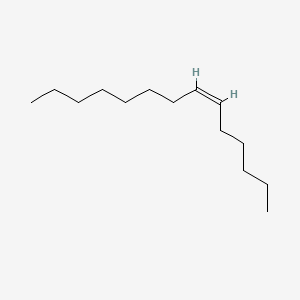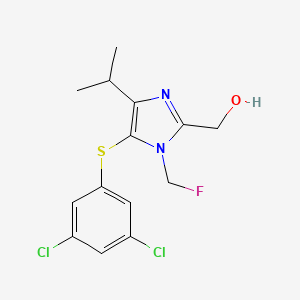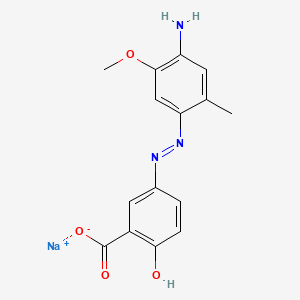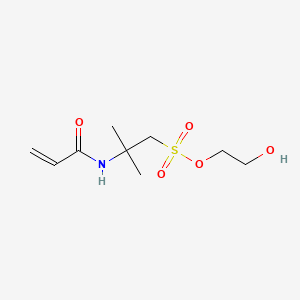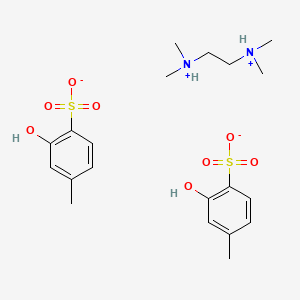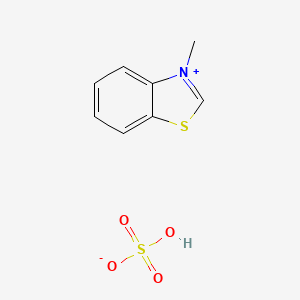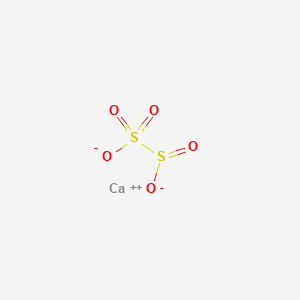![molecular formula C20H4Br14O2 B12685985 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene CAS No. 94441-97-1](/img/structure/B12685985.png)
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is a highly brominated aromatic compound with the molecular formula C20H4Br14O2 and a molecular weight of 1394.90056 g/mol . This compound is known for its high bromine content and is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene typically involves the bromination of precursor compounds. The synthetic route generally includes the following steps:
Bromination of Benzene Derivatives: The initial step involves the bromination of benzene derivatives to introduce bromine atoms at specific positions on the benzene ring.
Formation of Pentabromophenoxy Groups: The next step involves the formation of pentabromophenoxy groups, which are then attached to the benzene ring through a methyl linkage.
Final Assembly: The final step involves the coupling of the tetrabromobenzene core with the pentabromophenoxy groups to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple bromine atoms, this compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene has several scientific research applications, including:
Flame Retardants: Due to its high bromine content, this compound is used as a flame retardant in various materials, including plastics and textiles.
Chemical Synthesis: It serves as a building block for the synthesis of other brominated aromatic compounds used in organic chemistry.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is primarily related to its ability to act as a flame retardant. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This process helps to interrupt the combustion cycle and prevent the spread of fire .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene can be compared with other brominated aromatic compounds, such as:
1,2,4,5-Tetrabromobenzene: This compound has a similar brominated benzene core but lacks the pentabromophenoxy groups, making it less effective as a flame retardant.
2,3,5,6-Tetrabromo-3,6-dimethylbenzene: This compound has a different substitution pattern and is used in different applications, such as in the synthesis of other organic compounds.
The uniqueness of this compound lies in its high bromine content and the presence of pentabromophenoxy groups, which enhance its flame-retardant properties and make it suitable for various industrial applications.
Propriétés
Numéro CAS |
94441-97-1 |
|---|---|
Formule moléculaire |
C20H4Br14O2 |
Poids moléculaire |
1394.9 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenoxy)methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C20H4Br14O2/c21-5-3(1-35-19-15(31)11(27)9(25)12(28)16(19)32)6(22)8(24)4(7(5)23)2-36-20-17(33)13(29)10(26)14(30)18(20)34/h1-2H2 |
Clé InChI |
COCIGRUDDLZNTQ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Br)Br)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


